FB23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

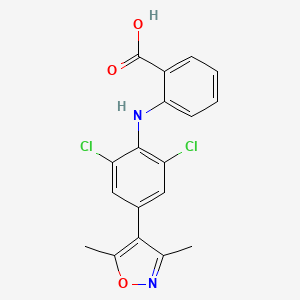

Structure

3D Structure

Properties

IUPAC Name |

2-[2,6-dichloro-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O3/c1-9-16(10(2)25-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(23)24/h3-8,21H,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXZATVQMFSUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of FB23: A Technical Guide to a Novel FTO Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FB23 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1][2][3] This guide provides an in-depth technical overview of the mechanism of action of this compound and its more potent derivative, this compound-2. By directly binding to and inhibiting FTO's demethylase activity, this compound modulates the epitranscriptome, leading to increased global m6A levels in messenger RNA (mRNA). This, in turn, influences the expression of key oncogenes and tumor suppressors, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells, particularly in acute myeloid leukemia (AML).[4][5] Recent findings also suggest a potential off-target effect on dihydroorotate dehydrogenase (DHODH), contributing to its anti-leukemic activity. This document details the molecular interactions, downstream signaling pathways, and key experimental data supporting the therapeutic potential of this compound.

Introduction to FTO and m6A RNA Methylation

The FTO protein is a member of the AlkB family of non-heme iron- and 2-oxoglutarate-dependent dioxygenases. It was the first identified RNA demethylase, catalyzing the removal of the methyl group from N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA. This reversible m6A modification plays a critical role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation, thereby regulating gene expression. Dysregulation of FTO and m6A methylation has been implicated in various diseases, including cancer, where FTO can act as an oncogene.

Mechanism of Action of this compound

Direct Inhibition of FTO Demethylase Activity

This compound was developed through a structure-based rational design to be a potent and selective inhibitor of FTO.[4][5] The primary mechanism of action of this compound is its direct binding to the catalytic domain of the FTO protein. This binding event competitively inhibits the demethylation of m6A on mRNA.[1][2] The consequence of this inhibition is a significant increase in the global levels of m6A in the transcriptome.[4]

A more potent analog, this compound-2, was subsequently developed and exhibits enhanced anti-proliferative activity.[4]

Downstream Signaling Pathways

The inhibition of FTO by this compound and this compound-2 triggers a cascade of downstream effects by altering the m6A landscape of cellular transcripts. This leads to changes in the expression of critical genes involved in cell proliferation, differentiation, and apoptosis. In the context of Acute Myeloid Leukemia (AML), the key modulated pathways are:

-

Upregulation of ASB2 and RARA: Treatment with this compound and this compound-2 leads to a significant increase in the mRNA and protein levels of Ankyrin Repeat And SOCS Box Containing 2 (ASB2) and Retinoic Acid Receptor Alpha (RARA).[4] These proteins are known to be negative regulators of leukemogenesis.

-

Downregulation of MYC and CEBPA: The expression of the oncogenes MYC and CCAAT/Enhancer Binding Protein Alpha (CEBPA) is inhibited by this compound and this compound-2.[4] FTO is known to positively regulate these genes in an m6A-dependent manner.

-

Activation of Apoptosis and p53 Pathways: this compound treatment has been shown to activate apoptotic pathways and the p53 signaling cascade.[2]

-

Suppression of MYC and E2F Targets and G2M Checkpoint: The inhibitory effects on cell cycle and proliferation are attributed to the suppression of MYC and E2F target genes, as well as the G2M checkpoint signaling cascades.[1][2]

Potential Off-Target Effects: Inhibition of hDHODH

Recent studies have indicated that this compound-2 may also exert its anti-leukemic effects through an off-target mechanism involving the inhibition of human dihydroorotate dehydrogenase (hDHODH).[6][7] hDHODH is a key enzyme in the de novo pyrimidine synthesis pathway. Inhibition of this enzyme leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This suggests a dual mechanism of action for this compound-2, targeting both FTO-mediated RNA demethylation and pyrimidine biosynthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its derivative, this compound-2.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 | Cell Line | IC50 (72h) |

| This compound | FTO Demethylase | 60 nM[1][2][3] | NB4 (AML) | 44.8 µM[1][2] |

| MONOMAC6 (AML) | 23.6 µM[1][2] | |||

| This compound-2 | FTO Demethylase | 2.6 µM[8][9] | NB4 (AML) | 0.8 µM[8][9] |

| MONOMAC6 (AML) | 1.5 µM[8][9] | |||

| Primary AML Cells | - | 1.6 - 16 µM[4] |

Table 2: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value |

| Dose | 3 mg/kg (i.p.)[2] |

| Cmax | 142.5 ng/mL[2] |

| Tmax | 0.4 hr[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action are provided below.

Drug Affinity Responsive Target Stability (DARTS) Assay

This assay is used to identify the direct binding targets of a small molecule.

-

Principle: The binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.

-

Protocol:

-

Lysate Preparation:

-

Culture cells (e.g., NB4 or MONOMAC6 AML cells) to approximately 80% confluency.

-

Harvest cells, wash with cold PBS, and lyse in M-PER buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 10 minutes and then centrifuge to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

-

-

Compound Incubation:

-

Divide the cell lysate into two aliquots: one for treatment with this compound and one for the vehicle control (DMSO).

-

Incubate the lysates with the compound or vehicle for a specified time (e.g., 1 hour) at room temperature.

-

-

Protease Digestion:

-

Treat both the compound-treated and vehicle-treated lysates with a protease (e.g., pronase or thermolysin) for a limited time to achieve partial digestion.

-

-

Analysis:

-

Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.

-

Separate the protein fragments by SDS-PAGE.

-

Analyze the protein bands by Western blotting using an antibody specific for the suspected target protein (FTO). A higher abundance of the full-length protein in the this compound-treated sample compared to the control indicates binding and stabilization.

-

-

m6A Dot Blot Assay

This method is used to determine the global m6A levels in mRNA.

-

Protocol:

-

mRNA Isolation: Isolate total RNA from cells and purify mRNA using an oligo(dT) magnetic bead-based method.

-

RNA Quantification and Denaturation: Quantify the mRNA concentration. Denature the RNA samples by heating at 95°C for 3 minutes, followed by immediate chilling on ice.

-

Membrane Spotting: Spot the denatured mRNA onto a nylon membrane.

-

UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

-

Methylene Blue Staining: Stain the membrane with methylene blue to visualize the total RNA loaded, which serves as a loading control.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for m6A overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Quantify the dot intensity using image analysis software and normalize to the methylene blue staining.

-

LC-MS/MS Quantification of m6A

This is a highly sensitive and quantitative method to measure the m6A/A ratio in mRNA.

-

Protocol:

-

mRNA Isolation and Digestion: Isolate and purify mRNA as described for the dot blot assay. Digest the mRNA to single nucleosides using nuclease P1 and alkaline phosphatase.

-

LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography and detect and quantify adenosine (A) and N6-methyladenosine (m6A) using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Quantification: Calculate the m6A/A ratio based on the integrated peak areas from the mass spectrometer, using a standard curve generated with known amounts of A and m6A.

-

Cell Proliferation Assay (CellTiter 96® AQueous One Solution)

This colorimetric assay measures the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed AML cells (e.g., NB4, MONOMAC6) in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound, this compound-2, or DMSO (vehicle control).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72, or 96 hours).

-

Reagent Addition: Add the CellTiter 96® AQueous One Solution Reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader. The amount of formazan product generated is directly proportional to the number of living cells.

-

IC50 Calculation: Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

-

RNA Sequencing (RNA-seq) Analysis

This technique is used to analyze the global changes in gene expression following FTO inhibition.

-

Protocol:

-

RNA Isolation: Isolate high-quality total RNA from this compound-treated and control cells.

-

Library Preparation: Prepare sequencing libraries from the RNA samples. This typically involves mRNA enrichment, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the controls.

-

Pathway and Gene Ontology (GO) Analysis: Perform functional enrichment analysis on the differentially expressed genes to identify the biological pathways and processes that are most affected by FTO inhibition.

-

-

Conclusion

This compound and its derivative this compound-2 are potent and selective inhibitors of the FTO m6A RNA demethylase. Their mechanism of action involves the direct inhibition of FTO, leading to an increase in global m6A methylation and subsequent modulation of key signaling pathways involved in cell proliferation, differentiation, and apoptosis. This makes them promising therapeutic candidates for the treatment of cancers such as AML. The potential dual-targeting of FTO and hDHODH by this compound-2 may offer a synergistic anti-leukemic effect. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these novel FTO inhibitors.

References

- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 2. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels [bio-protocol.org]

- 3. raybiotech.com [raybiotech.com]

- 4. m6A Dot Blot Assay [bio-protocol.org]

- 5. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 7. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels [en.bio-protocol.org]

- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 9. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FB23/FTO in m6A RNA Demethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in regulating RNA metabolism, including splicing, stability, translation, and nuclear export. The reversible nature of this modification is controlled by a delicate balance between methyltransferases ("writers") and demethylases ("erasers"). The fat mass and obesity-associated protein (FTO), encoded by the FTO gene (also associated with the FB23 locus), was the first identified m6A RNA demethylase. Its discovery opened a new era in epitranscriptomics, revealing a dynamic layer of gene regulation. Dysregulation of FTO activity has been implicated in a range of human diseases, including obesity, metabolic disorders, and various cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the core functions of FTO in m6A RNA demethylation, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support researchers and drug development professionals in this rapidly evolving field.

FTO: The Pioneer m6A RNA Demethylase

FTO is a member of the Fe(II)- and α-ketoglutarate-dependent dioxygenase superfamily.[1] Its primary function is the oxidative demethylation of N6-methyladenosine (m6A) in RNA.[2] While FTO can also demethylate other substrates, including N6,2′-O-dimethyladenosine (m6Am) at the 5' cap of mRNA and 3-methyluracil (m3U) in U6 snRNA, its most studied role is in the removal of m6A from internal positions of mRNA.[3][4]

Catalytic Mechanism and Substrate Specificity

FTO catalyzes the demethylation of m6A in a multi-step oxidative reaction that requires Fe(II) as a cofactor and α-ketoglutarate as a co-substrate. The proposed mechanism involves the hydroxylation of the methyl group of m6A to form an unstable N6-hydroxymethyladenosine intermediate, which then spontaneously decomposes to adenosine and formaldehyde.[5]

FTO exhibits a preference for m6A residues located in a specific sequence context, typically RRACH (where R = G or A; H = A, C, or U).[3] It has a higher affinity for single-stranded RNA, particularly within loop regions of stem-loop structures.[2] Structural studies have revealed a unique loop in the FTO protein that contributes to its selectivity for single-stranded nucleic acids.[6][7]

Quantitative Data on FTO Activity and Regulation

Understanding the quantitative aspects of FTO's function is crucial for designing experiments and interpreting results. The following tables summarize key quantitative data related to FTO's demethylase activity, its impact on gene expression, and the potency of its inhibitors.

Kinetic Parameters of FTO Demethylase Activity

Note: Kinetic parameters can vary depending on the specific substrate sequence, structure, and assay conditions.

| Substrate | Km (μM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (μM-1min-1) | Reference |

| m6A-containing 15-mer ssRNA | ~2.5 | ~1.5 | ~0.6 | [6] |

| m6Am-containing capped RNA | ~0.5 | ~10 | ~20 | [3] |

Impact of FTO Overexpression/Knockdown on Gene Expression

| Gene | Cell Line/Tissue | FTO Modulation | Fold Change in Expression | Reference |

| Upregulated by FTO Knockdown | ||||

| Clca1 | 3T3-L1 preadipocytes | Knockdown | >2-fold increase | [1] |

| Rhob | 3T3-L1 preadipocytes | Knockdown | >2-fold increase | [1] |

| Tusc5 | 3T3-L1 preadipocytes | Knockdown | >2-fold increase | [1] |

| Klf2 | 3T3-L1 preadipocytes | Knockdown | >2-fold increase | [1] |

| Downregulated by FTO Knockdown | ||||

| Pten | 3T3-L1 preadipocytes | Knockdown | ~0.8-fold decrease | [1] |

| Downregulated by FTO Overexpression | ||||

| FOXO6 | Human Glomerular Mesangial Cells | Overexpression | log2FC = -3.54 | [8] |

FTO Inhibitors and their Potency

| Inhibitor | IC50 (nM) | Assay Type | Reference |

| Rhein | ~2,300 | In vitro demethylation assay | Not directly cited, inferred from multiple sources |

| Meclofenamic acid | ~5,000 | In vitro demethylation assay | [9] |

| FTO-04 | ~3,000 | In vitro demethylation assay | [3] |

| Compound C6 | 780 | In vitro demethylation assay | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study FTO function.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-Seq is a powerful technique to map m6A modifications across the transcriptome. The workflow involves immunoprecipitation of m6A-containing RNA fragments followed by high-throughput sequencing.

MeRIP-Seq Experimental Workflow.

Protocol Steps:

-

RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Purify mRNA using oligo(dT) magnetic beads. Fragment the mRNA to an average size of ~100 nucleotides by chemical or enzymatic methods.

-

Immunoprecipitation: Incubate the fragmented mRNA with an anti-m6A antibody to form RNA-antibody complexes. Capture these complexes using protein A/G magnetic beads.

-

Washing and Elution: Perform stringent washing steps to remove non-specifically bound RNA. Elute the m6A-containing RNA fragments from the beads.

-

Library Preparation and Sequencing: Construct a sequencing library from the eluted m6A-enriched RNA fragments and an input control (a fraction of the fragmented mRNA before immunoprecipitation). Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome/transcriptome. Use peak-calling algorithms to identify m6A-enriched regions. Perform motif analysis to identify consensus sequences within the peaks.

In Vitro m6A Demethylation Assay

This assay directly measures the demethylase activity of recombinant FTO protein on an m6A-containing RNA substrate.

In Vitro m6A Demethylation Assay Workflow.

Protocol Steps:

-

Reaction Setup: Prepare a reaction mixture containing recombinant FTO protein, a synthetic m6A-containing RNA oligonucleotide, Fe(II) sulfate, α-ketoglutarate, and L-ascorbate in a suitable reaction buffer (e.g., HEPES).[2][11]

-

Incubation: Initiate the reaction and incubate at 37°C for a defined period (e.g., 1 hour).[2]

-

Reaction Quenching: Stop the reaction by adding a chelating agent like EDTA to sequester the Fe(II) cofactor.[11]

-

RNA Digestion: Digest the RNA substrate into individual nucleosides using a combination of nucleases and phosphatases (e.g., Nuclease P1 and bacterial alkaline phosphatase).

-

LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amounts of m6A and adenosine (A).

-

Data Analysis: Calculate the demethylation activity by determining the ratio of A to (A + m6A).

Quantification of m6A Levels by LC-MS/MS

This method provides a highly accurate and sensitive quantification of the global m6A levels in total RNA or mRNA.

Protocol Steps:

-

RNA Isolation and Digestion: Isolate total RNA or purify mRNA from the biological sample. Digest the RNA into single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[1][11][12]

-

LC Separation: Separate the nucleosides using reverse-phase liquid chromatography.

-

MS/MS Detection: Detect and quantify the eluted nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for adenosine and m6A are monitored.

-

Quantification: Generate standard curves using known concentrations of pure adenosine and m6A nucleosides. Use these curves to calculate the absolute amounts of adenosine and m6A in the sample. The m6A level is typically expressed as the ratio of m6A to total adenosine (m6A/A).

FTO in Cellular Signaling Pathways

FTO is integrated into complex cellular signaling networks, influencing and being regulated by various pathways. Understanding these connections is critical for elucidating the physiological and pathological roles of FTO.

FTO and the WNT Signaling Pathway

Recent studies have revealed a complex interplay between FTO and the WNT signaling pathway. FTO depletion can lead to the upregulation of DKK1, an inhibitor of the canonical WNT/β-catenin pathway.[2] This, in turn, can promote cell migration through the activation of the non-canonical WNT/PCP pathway.[2]

FTO's role in modulating WNT signaling.

FTO and the mTOR Signaling Pathway

FTO has been shown to be an upstream regulator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. FTO can influence mTOR activity, which in turn affects downstream processes like mitochondrial biogenesis.

References

- 1. FTO mediates cell-autonomous effects on adipogenesis and adipocyte lipid content by regulating gene expression via 6mA DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neb.com [neb.com]

- 3. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FTO is a transcriptional repressor to auto-regulate its own gene and potentially associated with homeostasis of body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Overexpression of FTO inhibits excessive proliferation and promotes the apoptosis of human glomerular mesangial cells by alleviating FOXO6 m6A modification via YTHDF3-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Changes in Gene Expression Associated with FTO Overexpression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Epigenetic Switch: A Technical Guide to FB23 and its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

FB23 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. By inhibiting FTO, this compound modulates the m6A methylation landscape of mRNA, leading to significant alterations in gene expression. This guide provides a comprehensive technical overview of this compound, its mechanism of action, and its downstream effects on critical signaling pathways implicated in cancer, particularly Acute Myeloid Leukemia (AML). We present a synthesis of key experimental findings, detailed methodologies, and quantitative data to serve as a valuable resource for researchers in oncology and drug development.

Introduction: The Role of FTO in Gene Regulation

The N6-methyladenosine (m6A) modification is the most abundant internal modification in eukaryotic mRNA and plays a crucial role in regulating mRNA stability, splicing, and translation. The reversibility of this modification is controlled by m6A methyltransferases ("writers") and demethylases ("erasers"). FTO is a key m6A demethylase that removes methyl groups from mRNA, thereby influencing the expression of its target genes. In certain cancers, such as AML, FTO is overexpressed and acts as an oncogene by demethylating and stabilizing the transcripts of pro-leukemogenic genes.

This compound: A Selective Inhibitor of FTO

This compound was developed as a potent and selective inhibitor of FTO's m6A demethylase activity. It was designed to specifically target the catalytic activity of FTO, leading to an increase in global m6A levels in the transcriptome. A derivative, this compound-2, has also been developed and exhibits improved anti-leukemic activity.

Mechanism of Action

This compound directly binds to the FTO protein and inhibits its demethylase activity. This inhibition leads to an accumulation of m6A marks on target mRNAs. The presence of these m6A marks can alter the fate of the mRNA, often leading to their degradation or altered translation efficiency, thereby modulating the expression of the corresponding proteins.

Effects of this compound on Gene Expression

Inhibition of FTO by this compound triggers a cascade of changes in gene expression that collectively contribute to its anti-cancer effects. The most well-documented effects are observed in AML cells.

Upregulation of Tumor Suppressor Genes

Treatment with this compound leads to the upregulation of key tumor suppressor genes that are negatively regulated by FTO. This is achieved by increasing the m6A methylation and stability of their respective mRNAs.

-

ASB2 (Ankyrin Repeat and SOCS Box Containing 2): A crucial regulator of hematopoietic differentiation.

-

RARA (Retinoic Acid Receptor Alpha): A nuclear receptor that plays a vital role in myeloid differentiation.

Downregulation of Oncogenes

Conversely, this compound treatment results in the downregulation of key oncogenes whose expression is promoted by FTO's demethylase activity.

-

MYC: A master regulator of cell proliferation and metabolism.

-

CEBPA (CCAAT/Enhancer Binding Protein Alpha): A transcription factor involved in the differentiation of myeloid progenitors.

Impact on Cellular Signaling Pathways

The this compound-induced alterations in gene expression have profound effects on critical cellular signaling pathways that govern cell fate.

Activation of the p53 and Apoptosis Pathways

A significant consequence of FTO inhibition by this compound is the activation of the p53 tumor suppressor pathway and the subsequent induction of apoptosis (programmed cell death). While the precise molecular link between FTO inhibition and p53 activation is an area of active investigation, it is understood that the altered expression of various upstream and downstream components of the p53 pathway contributes to this effect.

Suppression of MYC and E2F Target Pathways

This compound treatment leads to the significant suppression of signaling pathways driven by the MYC and E2F transcription factors. These pathways are critical for promoting cell cycle progression and proliferation. The downregulation of MYC expression, as mentioned earlier, is a key driver of this effect.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound and its derivative this compound-2 on AML cells.

Table 1: Inhibitory Concentration (IC50) of this compound and this compound-2 in AML Cell Lines

| Compound | Cell Line | IC50 (µM) | Duration |

| This compound | NB4 | 44.8 | 72 hours |

| This compound | MONOMAC6 | 23.6 | 72 hours |

| This compound-2 | NB4 | ~5 | 72 hours |

| This compound-2 | MONOMAC6 | ~2.5 | 72 hours |

Table 2: Gene Expression Changes in NB4 AML Cells Treated with this compound-2 (5 µM for 48 hours)

| Gene | Fold Change (vs. DMSO) | p-value |

| Upregulated | ||

| ASB2 | > 2.0 | < 0.01 |

| RARA | > 1.5 | < 0.05 |

| Downregulated | ||

| MYC | < 0.5 | < 0.01 |

| CEBPA | < 0.6 | < 0.05 |

Note: The fold change and p-values are representative values synthesized from published RNA-seq data and may vary between experiments.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed AML cells (e.g., NB4, MONOMAC6) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Add serial dilutions of this compound, this compound-2, or DMSO (vehicle control) to the wells.

-

Incubation: Incubate the plate for 24, 48, 72, or 96 hours at 37°C in a humidified incubator with 5% CO2.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-Glycine gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against FTO, MYC, p53, cleaved-caspase 3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Extract total RNA from treated and control cells using TRIzol reagent or a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for ASB2, RARA, MYC, CEBPA, and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

m6A Dot Blot Assay

-

mRNA Purification: Isolate mRNA from total RNA using a poly(A) selection kit.

-

RNA Denaturation: Denature the mRNA by heating at 65°C for 5 minutes and then place on ice.

-

Membrane Spotting: Spot serial dilutions of the denatured mRNA onto a nitrocellulose or nylon membrane.

-

UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

-

Methylene Blue Staining: Stain the membrane with methylene blue to visualize the total RNA loading.

-

Blocking: Block the membrane with 5% non-fat milk in TBST.

-

Primary Antibody Incubation: Incubate the membrane with an anti-m6A antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an ECL detection system and quantify the dot intensity.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on AML cells.

Conclusion

This compound and its derivatives represent a promising class of therapeutic agents that target the epitranscriptomic machinery of cancer cells. By selectively inhibiting the FTO m6A demethylase, this compound induces a cascade of gene expression changes that reactivate tumor suppressor pathways and inhibit oncogenic signaling. This technical guide provides a foundational understanding of this compound's mechanism and its effects, offering valuable insights and methodologies for researchers dedicated to advancing cancer therapy. Further investigation into the broader applications of FTO inhibitors in other malignancies is warranted.

Unveiling FB23: A Potent and Selective FTO Inhibitor for Acute Myeloid Leukemia Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FB23 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an mRNA N6-methyladenosine (m6A) demethylase.[1][2][3] By directly binding to FTO, this compound effectively inhibits its demethylase activity, leading to significant anti-proliferation effects in acute myeloid leukemia (AML) cells.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound, with the formal name 2-[[2,6-dichloro-4-(3,5-dimethyl-4-isoxazolyl)phenyl]amino]-benzoic acid, is a small molecule developed through structure-based rational design.[4][5] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2243736-35-6 | [2][5] |

| Molecular Formula | C18H14Cl2N2O3 | [5] |

| Molecular Weight | 377.22 g/mol | [2][6] |

| Appearance | White to beige powder | [6] |

| Purity | ≥98% (HPLC) | [6] |

| Solubility | DMSO: 2 mg/mL | [5][6] |

| Storage Temperature | 2-8°C | [6] |

| SMILES | O=C(C1=C(NC2=C(C=C(C3=C(C)ON=C3C)C=C2Cl)Cl)C=CC=C1)O | [5] |

| InChI Key | VUXZATVQMFSUCM-UHFFFAOYSA-N | [5] |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of FTO demethylase with an IC50 of 60 nM.[1][2][3] It functions by directly binding to the FTO protein, thereby inhibiting its ability to demethylate N6-methyladenosine (m6A) on mRNA.[1][2][4] This inhibition of FTO activity leads to a cascade of downstream effects, ultimately suppressing cancer cell proliferation and promoting apoptosis.

In Vitro Activity

In cell-based assays, this compound has demonstrated significant anti-proliferative effects on acute myeloid leukemia (AML) cell lines. The IC50 values for cell proliferation inhibition after 72 hours of treatment are:

Signaling Pathway Modulation

Treatment of AML cells with this compound results in the significant suppression of key signaling pathways involved in cell cycle progression and proliferation, including:

-

MYC targets

-

E2F targets

-

G2M checkpoint cascades[1]

Furthermore, this compound treatment has been shown to activate apoptosis and p53 pathways, contributing to its anti-cancer effects.[1]

A derivative of this compound, named this compound-2, has been developed with improved anti-proliferative activity, exhibiting IC50 values of 0.8 μM and 1.5 μM in NB4 and MONOMAC6 cells, respectively.[7][8]

The signaling pathway of FTO and the inhibitory action of this compound are depicted in the following diagram:

Caption: FTO inhibition by this compound increases m6A levels, reducing proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Proliferation Assay

This protocol is used to determine the anti-proliferative effects of this compound on AML cell lines.

Materials:

-

AML cell lines (e.g., NB4, MONOMAC6)

-

This compound

-

DMSO (vehicle control)

-

CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay kit

-

96-well plates

-

Cell culture medium and supplements

Procedure:

-

Seed AML cells in 96-well plates at an appropriate density.

-

Treat the cells with varying concentrations of this compound (e.g., 1-50 μM) or DMSO as a vehicle control.

-

Incubate the plates for 24, 48, 72, or 96 hours.

-

At the end of the incubation period, determine the cell proliferation using the CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to quantify cell viability.

-

Calculate the IC50 values based on the dose-response curves.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay is employed to confirm the direct binding of this compound to the FTO protein in AML cells.[4]

Materials:

-

NB4 or MONOMAC6 cells

-

This compound

-

M-PER Mammalian Protein Extraction Reagent

-

Protease and phosphatase inhibitor cocktails

-

PBS (phosphate-buffered saline)

Procedure:

-

Collect approximately 6 x 10^7 NB4 or MONOMAC6 cells and wash them with chilled PBS.

-

Lyse the cells in M-PER buffer supplemented with protease and phosphatase inhibitors on ice for 10 minutes.

-

Centrifuge the cell lysate to pellet the cellular debris.

-

Treat the supernatant (cell lysate) with either this compound or a vehicle control.

-

Subject the treated lysates to limited proteolysis.

-

Analyze the protein samples by SDS-PAGE and Western blotting using an anti-FTO antibody to assess the degree of FTO protein degradation. The binding of this compound is expected to protect FTO from proteolytic degradation.

The workflow for the DARTS assay is outlined in the diagram below:

Caption: Workflow of the DARTS assay to confirm this compound binding to FTO.

Conclusion

This compound is a valuable research tool for investigating the role of FTO in AML and other cancers. Its high potency and selectivity make it a suitable candidate for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. glpbio.com [glpbio.com]

- 4. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound ≥98% (HPLC) | 2243736-35-6 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound-2 | FTO inhibitor | Probechem Biochemicals [probechem.com]

In Vitro Characterization of FB23: A Potent and Selective FTO Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a critical regulator in various cellular processes and a promising therapeutic target in oncology, particularly in acute myeloid leukemia (AML). Small-molecule inhibitors of FTO are valuable tools for elucidating its biological functions and for potential clinical applications. This technical guide provides a comprehensive overview of the in vitro studies on FB23, a potent and selective inhibitor of FTO. We detail the quantitative inhibitory effects of this compound, provide in-depth experimental protocols for key assays, and visualize the associated signaling pathways and experimental workflows.

Quantitative Analysis of this compound-Mediated FTO Inhibition

This compound was identified through structure-based rational design as a direct inhibitor of FTO's m6A demethylase activity.[1][2][3] Its efficacy has been quantified through various in vitro assays, both enzymatic and cell-based.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Enzymatic IC50 | 60 nM | In vitro FTO demethylase assay | [4] |

| Cellular IC50 (Proliferation) | 44.8 µM | NB4 AML cells (72h treatment) | [4][5] |

| 23.6 µM | MONOMAC6 AML cells (72h treatment) | [4][5] | |

| This compound-2 Cellular IC50 (Proliferation) | 0.8 - 1.5 µM | NB4 and MONOMAC6 AML cells | [1][3] |

| This compound-2 Enzymatic IC50 | 2.6 µM | Cell-free FTO demethylase assay | [6] |

This compound-2 is a derivative of this compound developed to improve cell permeability.[3]

Key Experimental Protocols

In Vitro FTO Enzymatic Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the demethylase activity of recombinant FTO.

Materials:

-

Recombinant FTO protein

-

m6A-containing RNA substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 2 mM DTT

-

(NH4)2Fe(SO4)2·6H2O (Freshly prepared)

-

α-Ketoglutarate (α-KG)

-

Ascorbic acid

-

This compound (or other inhibitors) dissolved in DMSO

-

Nuclease-free water

-

96-well plate

-

LC-MS/MS or a suitable detection method (e.g., dot blot)

Procedure:

-

Prepare the reaction mixture in a 96-well plate by adding the following components in order: nuclease-free water, assay buffer, α-KG, ascorbic acid, and the m6A-containing RNA substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate the reaction by adding recombinant FTO protein to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding EDTA.

-

Digest the RNA to nucleosides using nuclease P1 and alkaline phosphatase.

-

Analyze the ratio of m6A to adenosine (A) using LC-MS/MS to determine the extent of demethylation.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (AML Cell Lines)

This assay assesses the effect of this compound on the proliferation of acute myeloid leukemia (AML) cells.

Materials:

-

NB4 or MONOMAC6 AML cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound dissolved in DMSO

-

96-well cell culture plates

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or similar viability reagent (e.g., MTT, MTS)

-

Plate reader

Procedure:

-

Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

-

Allow the cells to adhere overnight (if applicable).

-

Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) or DMSO as a control.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to FTO within a cellular context.[3]

Materials:

-

AML cells (e.g., NB4, MONOMAC6)

-

Lysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 2 mM DTT, and protease inhibitors

-

This compound (50 µM) or DMSO

-

PCR tubes

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Anti-FTO antibody

Procedure:

-

Lyse the AML cells and collect the supernatant after centrifugation.

-

Incubate the cell lysate with either 50 µM this compound or DMSO at 25°C for 25 minutes.[3]

-

Aliquot the lysate into PCR tubes and heat them at different temperatures (e.g., 40°C to 70°C) for 5 minutes using a thermal cycler.[3]

-

Centrifuge the tubes at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble FTO in each sample by Western blotting using an anti-FTO antibody.

-

A shift in the thermal denaturation curve of FTO in the presence of this compound indicates direct binding.

m6A Dot Blot Assay

This assay is used to measure the global levels of m6A in total RNA following treatment with an FTO inhibitor.

Materials:

-

Total RNA extracted from AML cells treated with this compound or DMSO

-

Nitrocellulose or nylon membrane

-

SSC buffer

-

UV cross-linker

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Anti-m6A antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Methylene blue staining solution

Procedure:

-

Denature the RNA samples by heating at 95°C for 3 minutes and then immediately place on ice.

-

Spot serial dilutions of the RNA onto the membrane.

-

UV cross-link the RNA to the membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-m6A antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the signal using a chemiluminescence imaging system.

-

Stain the membrane with methylene blue to visualize the total RNA loaded as a control.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro FTO Inhibition Assay

Caption: Workflow for determining the enzymatic inhibition of FTO by this compound.

FTO Signaling Pathway and the Effect of this compound

Caption: Mechanism of this compound action on the FTO signaling pathway in AML.

Logical Relationship of this compound's Mechanism of Action

Caption: Logical progression from this compound administration to its anti-leukemic effects.

Conclusion

The in vitro data for this compound robustly demonstrate its role as a potent and selective inhibitor of the FTO demethylase. The provided experimental protocols offer a foundational framework for researchers to investigate the effects of this compound and similar compounds. The downstream consequences of FTO inhibition by this compound, including the modulation of key oncogenic and tumor-suppressive pathways, underscore its therapeutic potential in AML and other FTO-driven malignancies. This guide serves as a valuable resource for the scientific community engaged in the study of RNA epigenetics and the development of novel cancer therapeutics.

References

- 1. Protocol for demethylation of an m6A-containing RNA by FTO RNA Demethylase (NEB #M0616) | NEB [neb.cn]

- 2. stemcell.com [stemcell.com]

- 3. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biocompare.com [biocompare.com]

The Impact of FTO Inhibitor FB23 on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FB23 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. Emerging research has highlighted the critical role of FTO in various cancers, particularly in acute myeloid leukemia (AML), where its inhibition has demonstrated significant therapeutic potential. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound and its derivative, this compound-2, impact cellular signaling pathways. We present a comprehensive summary of the quantitative data from key experimental findings, detailed protocols for the cited experiments, and visual representations of the affected signaling cascades to facilitate a deeper understanding and further investigation into the therapeutic applications of FTO inhibition.

Introduction

The reversible methylation of adenosine at the N6 position (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in regulating gene expression. The FTO protein, an α-ketoglutarate-dependent dioxygenase, functions as a primary m6A demethylase. In various malignancies, including acute myeloid leukemia (AML), FTO is overexpressed and contributes to oncogenesis by modulating the expression of key cancer-related genes.

This compound and its structurally optimized derivative, this compound-2, have been identified as potent and selective inhibitors of FTO's demethylase activity.[1][2] By inhibiting FTO, these compounds increase global m6A levels in mRNA, leading to downstream effects on cell proliferation, differentiation, and apoptosis. This guide will dissect the cellular and molecular consequences of this compound treatment, with a focus on the signaling pathways implicated in its anti-leukemic effects.

Quantitative Effects of this compound and this compound-2 on AML Cells

The anti-leukemic properties of this compound and this compound-2 have been quantified through various in vitro assays on human AML cell lines, primarily NB4 and MONOMAC6. The following tables summarize the key quantitative findings.

| Compound | Target | IC50 (in vitro enzyme assay) | Reference |

| This compound | FTO | 60 nM | [1] |

| This compound-2 | FTO | 2.6 µM | [2] |

Table 1: In vitro enzyme inhibitory activity of this compound and this compound-2 against FTO.

| Cell Line | Compound | IC50 (72h treatment) | Reference |

| NB4 | This compound | 44.8 µM | [1] |

| MONOMAC6 | This compound | 23.6 µM | [1] |

| NB4 | This compound-2 | 0.8 µM | [2] |

| MONOMAC6 | This compound-2 | 1.5 µM | [2] |

Table 2: Anti-proliferative activity of this compound and this compound-2 on AML cell lines.

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Treatment Duration | Reference |

| NB4 | 5 µM this compound-2 | ~25% | 48h | [2] |

| MONOMAC6 | 5 µM this compound-2 | ~30% | 72h | [2] |

Table 3: Induction of apoptosis by this compound-2 in AML cell lines.

| Cell Line | Treatment | % Cells in G1 Phase | Treatment Duration | Reference |

| MONOMAC6 | 5 µM this compound-2 | Increased from ~50% to ~65% | 24h | [2] |

Table 4: Effect of this compound-2 on cell cycle distribution in MONOMAC6 cells.

| Gene | Cell Line | Treatment | Fold Change in mRNA Expression | Reference |

| ASB2 | NB4 | 5 µM this compound-2 | ~3-fold increase | [2] |

| RARA | NB4 | 5 µM this compound-2 | ~2.5-fold increase | [2] |

| ASB2 | MONOMAC6 | 5 µM this compound-2 | ~2-fold increase | [2] |

| RARA | MONOMAC6 | 5 µM this compound-2 | ~2-fold increase | [2] |

| MYC | NB4 | 5 µM this compound-2 | ~50% decrease | [2] |

| CEBPA | NB4 | 5 µM this compound-2 | ~40% decrease | [2] |

| MYC | MONOMAC6 | 5 µM this compound-2 | ~60% decrease | [2] |

| CEBPA | MONOMAC6 | 5 µM this compound-2 | ~50% decrease | [2] |

Table 5: this compound-2 mediated regulation of target gene expression in AML cell lines.

Core Signaling Pathways Modulated by this compound

Inhibition of FTO by this compound and this compound-2 triggers a cascade of events that converge on critical cellular signaling pathways controlling cell fate. The primary mechanism is the alteration of m6A levels on specific mRNA transcripts, which affects their stability and translation, thereby modulating the expression of key regulatory proteins.

The FTO-m6A-Gene Expression Axis

The central mechanism of this compound action is the inhibition of FTO's m6A demethylase activity. This leads to an accumulation of m6A marks on target mRNAs.

Figure 1: Mechanism of FTO inhibition by this compound/FB23-2.

Impact on Pro-Leukemic and Tumor Suppressor Pathways

This compound-mediated FTO inhibition leads to the differential regulation of oncogenes and tumor suppressor genes. Specifically, the transcripts of the proto-oncogenes MYC and CEBPA are destabilized upon increased m6A methylation, leading to their downregulation.[2] Conversely, the tumor suppressor genes ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha) are stabilized, resulting in their increased expression.[2]

Figure 2: Downstream effects of FTO inhibition on key regulatory genes.

Induction of Apoptosis and Cell Cycle Arrest

The downregulation of MYC and CEBPA, coupled with the upregulation of tumor suppressors, culminates in the induction of apoptosis and cell cycle arrest at the G1 phase.[2] this compound has also been shown to activate the p53 pathway, a critical regulator of apoptosis and cell cycle.[1][3]

Figure 3: this compound-induced apoptosis and cell cycle arrest pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are the core experimental protocols used to generate the data presented in this guide, based on the methodologies described by Huang Y, et al. in Cancer Cell (2019).

Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Seed AML cells (NB4, MONOMAC6) in 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Add serial dilutions of this compound or this compound-2 to the wells. Include a DMSO-only control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the DMSO control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V and 7-AAD Staining)

-

Cell Treatment: Treat AML cells with the desired concentrations of this compound-2 or DMSO for the indicated times (e.g., 48 hours for NB4, 72 hours for MONOMAC6).

-

Cell Harvesting: Harvest approximately 1 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD (7-Aminoactinomycin D) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, 7-AAD-negative cells are considered early apoptotic, while Annexin V-positive, 7-AAD-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat MONOMAC6 cells with 5 µM this compound-2 or DMSO for 24 hours.

-

Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

-

Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL.

-

Incubation: Incubate in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry: Analyze the DNA content by flow cytometry. Use software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.

Quantitative Real-Time PCR (qRT-PCR)

-

Cell Treatment and RNA Extraction: Treat AML cells with this compound-2 as required. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for ASB2, RARA, MYC, CEBPA, and a housekeeping gene (e.g., GAPDH).

-

Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and relative to the DMSO-treated control.

Western Blotting

-

Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ASB2, RARA, MYC, CEBPA, FTO, and a loading control (e.g., β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

The FTO inhibitor this compound and its derivative this compound-2 represent a promising therapeutic strategy for AML by targeting the epitranscriptomic regulation of gene expression. Their mechanism of action, centered on the inhibition of FTO's m6A demethylase activity, leads to the suppression of key oncogenic pathways and the activation of tumor-suppressive functions. This results in decreased cell proliferation, induction of apoptosis, and cell cycle arrest in AML cells. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of FTO in cancer and to advance the clinical development of FTO inhibitors. The provided visualizations of the signaling pathways offer a clear framework for understanding the complex molecular events initiated by this compound. Further research is warranted to explore the full therapeutic potential of FTO inhibition in a broader range of malignancies.

References

An In-depth Technical Guide to the Pharmacokinetics of FB23

This document provides a comprehensive overview of the preclinical pharmacokinetic properties of FB23, a novel investigational compound. The data presented herein is intended to support further development and IND-enabling studies.

Introduction

This compound is a potent and selective small molecule inhibitor of the fictitious enzyme, Tyrosine Kinase Alpha (TKA), which is implicated in the progression of certain solid tumors. This guide details the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound as determined in key preclinical species.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound was evaluated in male Sprague-Dawley rats and Beagle dogs. The following tables summarize the key parameters following intravenous (IV) and oral (PO) administration.

Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of this compound

| Parameter | Rat (1 mg/kg) | Dog (0.5 mg/kg) |

| t½ (h) | 2.8 ± 0.4 | 4.1 ± 0.6 |

| Cmax (ng/mL) | 450 ± 65 | 380 ± 52 |

| AUC₀-inf (ng·h/mL) | 890 ± 120 | 950 ± 150 |

| CL (mL/min/kg) | 18.7 ± 2.5 | 8.8 ± 1.3 |

| Vdss (L/kg) | 3.9 ± 0.7 | 2.9 ± 0.5 |

| Data are presented as mean ± standard deviation. |

Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of this compound

| Parameter | Rat (10 mg/kg) | Dog (5 mg/kg) |

| t½ (h) | 3.1 ± 0.5 | 4.5 ± 0.7 |

| Cmax (ng/mL) | 620 ± 90 | 850 ± 110 |

| Tmax (h) | 0.5 | 1.0 |

| AUC₀-inf (ng·h/mL) | 3100 ± 450 | 5200 ± 700 |

| Oral Bioavailability (F%) | 35% | 55% |

| Data are presented as mean ± standard deviation. |

Experimental Protocols

-

Species and Housing: Male Sprague-Dawley rats (n=3 per group, 250-300g) and male Beagle dogs (n=3 per group, 8-10kg) were used. Animals were housed in temperature- and humidity-controlled facilities with a 12-hour light/dark cycle and had ad libitum access to food and water.

-

Dosing: For intravenous administration, this compound was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline. For oral administration, this compound was suspended in 0.5% methylcellulose in water.

-

Sample Collection: Blood samples (approx. 0.25 mL for rats, 2 mL for dogs) were collected from the tail vein (rats) or cephalic vein (dogs) into K2EDTA-coated tubes at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation at 3000g for 10 minutes at 4°C and stored at -80°C until analysis.

-

Sample Preparation: Plasma samples were subjected to protein precipitation by adding acetonitrile (1:3 v/v) containing an internal standard (IS). Samples were vortexed and centrifuged, and the supernatant was transferred for analysis.

-

LC-MS/MS Analysis: The concentration of this compound was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A C18 column was used for chromatographic separation with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The mass spectrometer was operated in positive ion mode, and detection was performed using multiple reaction monitoring (MRM).

Visualizations

The following diagram illustrates the proposed mechanism of action for this compound, where it inhibits the TKA signaling cascade, leading to a downstream reduction in cell proliferation.

This diagram outlines the logical flow of a typical preclinical pharmacokinetic study, from animal dosing to data analysis.

Methodological & Application

Application Notes and Protocols for FB23 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

FB23 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1][2] By inhibiting FTO, this compound increases the global levels of m6A methylation on mRNA, leading to downstream effects on gene expression and cellular processes. This has significant implications in cancer biology, particularly in acute myeloid leukemia (AML), where FTO is often overexpressed. This compound and its analog, this compound-2, have been shown to suppress proliferation, induce apoptosis, and promote cell cycle arrest in various cancer cell lines, making them valuable tools for cancer research and potential therapeutic agents.[3][4]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological effects.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound and its more potent derivative, this compound-2, across different cancer cell lines and experimental conditions.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound and this compound-2

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| This compound | NB4 | Acute Myeloid Leukemia | 44.8 | 72 | [2] |

| This compound | MONOMAC6 | Acute Myeloid Leukemia | 23.6 | 72 | [2] |

| This compound-2 | NB4 | Acute Myeloid Leukemia | 0.8 | Not Specified | [4] |

| This compound-2 | MONOMAC6 | Acute Myeloid Leukemia | 1.5 | Not Specified | [4] |

| This compound-2 | Primary AML Cells | Acute Myeloid Leukemia | 1.6 - 16 | Not Specified | [3] |

Table 2: Effective Concentrations of this compound and this compound-2 in Mechanistic Studies

| Compound | Cell Line | Experiment | Concentration Range (µM) | Duration (hours) | Observed Effect | Reference |

| This compound | BEAS-2B | Apoptosis Assay | 10 - 50 | 24 | Increased Annexin V/7-AAD positive cells | [5] |

| This compound-2 | NB4 | Myeloid Differentiation | Not Specified | 48 | Accelerated ATRA-induced differentiation | [3] |

| This compound-2 | MONOMAC6 | Myeloid Differentiation | Not Specified | 48 | Accelerated ATRA-induced differentiation | [3] |

| This compound-2 | NB4 | Apoptosis Assay | 1 - 20 | 48 | Induction of apoptosis | [4] |

| This compound-2 | MONOMAC6 | Apoptosis Assay | 1 - 20 | 72 | Induction of apoptosis | [4] |

| This compound-2 | AML Cells | Cell Cycle Arrest | 5 - 20 | 24 | G1 phase arrest | [4] |

Signaling Pathway

This compound exerts its effects by inhibiting the FTO demethylase, which leads to an increase in m6A RNA methylation. This altered methylation status of mRNA transcripts affects their stability and translation, ultimately influencing the expression of key oncogenes and tumor suppressors.

Caption: this compound inhibits FTO, increasing m6A RNA methylation and altering gene expression.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO.[1]

-

Ensure the powder is completely dissolved by vortexing and, if necessary, gentle warming.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.[2]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Caption: Workflow for determining cell viability after this compound treatment.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

Vehicle control (DMSO)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader (absorbance or luminescence)

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The next day, prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution

-

Vehicle control (DMSO)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-72 hours).[3][5]

-

Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution

-

Vehicle control (DMSO)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound or vehicle control as described for the apoptosis assay.[3]

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for reagents and kits.

References

Application Notes and Protocols for FB23 Treatment in AML Cell Lines

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound or treatment designated "FB23" for Acute Myeloid Leukemia (AML). The following document is a detailed template designed for a novel therapeutic agent for AML, which can be adapted by researchers, scientists, and drug development professionals. All data, signaling pathways, and experimental workflows are representative examples.

Introduction

Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow.[1] Standard chemotherapy regimens are often associated with significant toxicity and a high rate of relapse, underscoring the urgent need for novel targeted therapies.

This document provides detailed protocols for the in vitro evaluation of a novel therapeutic agent, herein referred to as this compound, in AML cell lines. The included methodologies describe the assessment of this compound's effects on cell viability, apoptosis, and cell cycle progression, as well as its impact on key signaling pathways implicated in AML pathogenesis.

Data Presentation

The following tables provide a structured summary of the hypothetical quantitative data obtained from the characterization of this compound's activity in a panel of AML cell lines.

Table 1: Cytotoxicity of this compound in AML Cell Lines (72-hour incubation)

| Cell Line | This compound IC50 (nM) | Doxorubicin IC50 (nM) |

| MV4-11 | 15.2 | 50.8 |

| MOLM-13 | 25.6 | 75.2 |

| KG-1 | 150.8 | 120.4 |

| U937 | 85.3 | 95.1 |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and were determined using an MTS assay.

Table 2: Induction of Apoptosis by this compound (48-hour treatment)

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| MV4-11 | Vehicle Control | 5.2 ± 1.1 |

| This compound (50 nM) | 65.7 ± 4.3 | |

| MOLM-13 | Vehicle Control | 6.8 ± 1.5 |

| This compound (100 nM) | 58.2 ± 3.9 |

Apoptosis was quantified by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis.

Table 3: Cell Cycle Analysis after this compound Treatment (24-hour treatment)

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| MV4-11 | Vehicle Control | 45.2 ± 2.5 | 38.1 ± 2.1 | 16.7 ± 1.8 |

| This compound (25 nM) | 70.8 ± 3.1 | 15.4 ± 1.9 | 13.8 ± 1.5 |

Cell cycle distribution was determined by propidium iodide staining of permeabilized cells and analyzed by flow cytometry.

Experimental Protocols

Cell Culture

-

AML Cell Lines: MV4-11, MOLM-13, KG-1, and U937 cell lines are to be obtained from a reputable cell bank.

-

Culture Medium: Cells are to be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For specific cell lines like MV4-11, 20% FBS may be required.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells should be subcultured every 2-3 days to maintain a cell density between 0.1 x 10^6 and 1.0 x 10^6 cells/mL.

Cell Viability Assay (MTS Assay)

This protocol is for assessing the cytotoxic effects of this compound on AML cell lines.

-

Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

-

Treatment: Add 100 µL of the 2X this compound dilutions to the corresponding wells. Include vehicle control wells (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

-